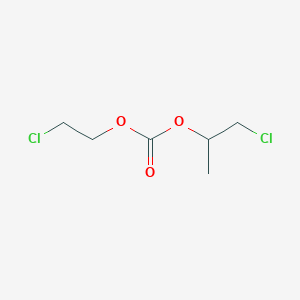

2-Chloroethyl 1-chloropropan-2-yl carbonate

Cat. No. B8617420

Key on ui cas rn:

82947-32-8

M. Wt: 201.04 g/mol

InChI Key: KPUIRYIZYJELMM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04349482

Procedure details

A mixture of 3.02 g (0.015 g mole) of 2-chloroethyl 1-chloro-2-propyl carbonate and 0.051 g (0.00015 g mole) of tetrabutylphosphonium bromide was heated at 190° C.-192° C. in a 10 ml reaction flask equipped with magnetic stirrer and a distillation head connected to a receiver containing 11.9 g of chloroform cooled to -60° C. The 2-chloroethyl 1-chloro-2-propyl carbonate starting material was prepared by reacting 1.5 moles of ethylene carbonate with about two moles each of propylene and chlorine at about room temperature as shown in Japanese Pat. No. 46,921/78. After 3 hours of heating, a residue of 0.20 g remained in the reaction flask and the receiver had gained 2.15 g in total weight. Nuclear magnetic resonance spectroscopic and chromatographic analyses of the reaction products indicated that 97 percent of the starting carbonate had been converted to a mixture of 83 percent of the theoretical quantity of propylene oxide and 6 percent of the theoretical amount of ethylene oxide together with corresponding yields of 1,2-dichloroethane and 1,2-dichloropropane, respectively.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:11])([O:6][CH:7]([CH3:10])[CH2:8][Cl:9])[O:2][CH2:3][CH2:4][Cl:5].C1(=O)OCCO1.C=CC.[Cl:21]Cl.C(=O)([O-])[O-].C1OC1C.C1OC1>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.ClCCCl.C(Cl)(Cl)Cl>[C:1](=[O:11])([O:6][CH:7]([CH3:10])[CH2:8][Cl:9])[O:2][CH2:3][CH2:4][Cl:5].[Cl:9][CH2:8][CH:7]([Cl:21])[CH3:10] |f:7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

Step Two

|

Name

|

|

|

Quantity

|

11.9 g

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

3.02 g

|

|

Type

|

reactant

|

|

Smiles

|

C(OCCCl)(OC(CCl)C)=O

|

|

Name

|

|

|

Quantity

|

0.051 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC

|

Step Four

|

Name

|

|

|

Quantity

|

1.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(OCCO1)=O

|

Step Five

|

Name

|

|

|

Quantity

|

2 mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C(C)O1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated at 190° C.-192° C. in a 10 ml reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at about room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After 3 hours of heating

|

|

Duration

|

3 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OCCCl)(OC(CCl)C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC(C)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04349482

Procedure details

A mixture of 3.02 g (0.015 g mole) of 2-chloroethyl 1-chloro-2-propyl carbonate and 0.051 g (0.00015 g mole) of tetrabutylphosphonium bromide was heated at 190° C.-192° C. in a 10 ml reaction flask equipped with magnetic stirrer and a distillation head connected to a receiver containing 11.9 g of chloroform cooled to -60° C. The 2-chloroethyl 1-chloro-2-propyl carbonate starting material was prepared by reacting 1.5 moles of ethylene carbonate with about two moles each of propylene and chlorine at about room temperature as shown in Japanese Pat. No. 46,921/78. After 3 hours of heating, a residue of 0.20 g remained in the reaction flask and the receiver had gained 2.15 g in total weight. Nuclear magnetic resonance spectroscopic and chromatographic analyses of the reaction products indicated that 97 percent of the starting carbonate had been converted to a mixture of 83 percent of the theoretical quantity of propylene oxide and 6 percent of the theoretical amount of ethylene oxide together with corresponding yields of 1,2-dichloroethane and 1,2-dichloropropane, respectively.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:11])([O:6][CH:7]([CH3:10])[CH2:8][Cl:9])[O:2][CH2:3][CH2:4][Cl:5].C1(=O)OCCO1.C=CC.[Cl:21]Cl.C(=O)([O-])[O-].C1OC1C.C1OC1>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.ClCCCl.C(Cl)(Cl)Cl>[C:1](=[O:11])([O:6][CH:7]([CH3:10])[CH2:8][Cl:9])[O:2][CH2:3][CH2:4][Cl:5].[Cl:9][CH2:8][CH:7]([Cl:21])[CH3:10] |f:7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

Step Two

|

Name

|

|

|

Quantity

|

11.9 g

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

3.02 g

|

|

Type

|

reactant

|

|

Smiles

|

C(OCCCl)(OC(CCl)C)=O

|

|

Name

|

|

|

Quantity

|

0.051 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC

|

Step Four

|

Name

|

|

|

Quantity

|

1.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(OCCO1)=O

|

Step Five

|

Name

|

|

|

Quantity

|

2 mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C(C)O1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated at 190° C.-192° C. in a 10 ml reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at about room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After 3 hours of heating

|

|

Duration

|

3 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OCCCl)(OC(CCl)C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC(C)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |